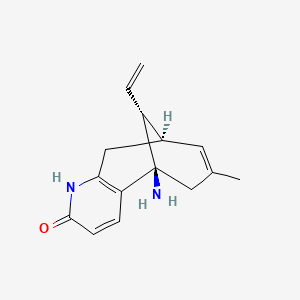

Huperzine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Huperzine C is a naturally occurring alkaloid found in the Huperzia genus of plants, particularly Huperzia serrata. It belongs to the Lycopodium alkaloids family, which also includes other compounds like Huperzine A and Huperzine B. This compound has garnered interest due to its potential neuroprotective properties and its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Huperzine C involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a piperidine ring as a core structure, followed by various functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is less common compared to its more well-known counterpart, Huperzine A. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale. This involves optimizing the reaction conditions to increase yield and purity, as well as developing cost-effective methods for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Huperzine C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Huperzine C has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of Lycopodium alkaloids.

Biology: Investigated for its potential neuroprotective effects and its ability to inhibit acetylcholinesterase.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

Industry: Used in the development of new drugs and as a reference compound in pharmaceutical research.

Wirkmechanismus

Huperzine C exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance cognitive function and provide neuroprotective effects. The molecular targets and pathways involved include the cholinergic system and various signaling pathways related to neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Huperzine A: Known for its potent acetylcholinesterase inhibitory activity and neuroprotective properties.

Huperzine B: Similar to Huperzine A but with slightly different chemical structure and pharmacological effects.

Huperzine U: Another member of the Lycopodium alkaloids family with unique structural features.

Uniqueness of Huperzine C

This compound is unique due to its specific chemical structure, which allows it to interact with acetylcholinesterase in a distinct manner compared to other Huperzine compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Huperzine C, a lesser-known alkaloid derived from the Huperzia serrata plant, is gaining attention for its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and relevant research findings.

This compound is primarily recognized for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Neuroprotective Effects

Research indicates that this compound exhibits several neuroprotective effects:

- Reduction of Amyloid-beta (Aβ) Accumulation : Similar to Huperzine A, this compound may reduce Aβ levels, which are implicated in Alzheimer’s disease pathology.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

- Inhibition of Apoptosis : Studies suggest that this compound can prevent neuronal apoptosis by modulating apoptotic pathways.

Cognitive Enhancements

Clinical studies have demonstrated that this compound may improve cognitive functions in various populations, particularly in individuals with cognitive impairments.

Case Studies and Clinical Trials

-

Cognitive Impairment in Alzheimer's Disease :

- A recent study involving patients with mild to moderate Alzheimer’s disease showed significant improvements in cognitive function after administration of this compound over a period of 12 weeks. The assessment was based on standardized cognitive tests such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Mini-Mental State Examination (MMSE).

Study Group Treatment Duration Dosage Cognitive Improvement Group A 12 weeks 200 μg BID Significant Group B 12 weeks 400 μg BID Significant Control 12 weeks Placebo No improvement -

Task Switching and Cognitive Flexibility :

- Another study assessed the effects of this compound on task switching abilities in patients with cognitive deficits. Results indicated a marked improvement in reaction times and task performance after treatment.

Test Type Baseline Performance (s) Post-treatment Performance (s) Addenbrooke’s Cognitive Examination 110.66 ± 6.57 67.08 ± 9.57 Trail Making Test A 91.28 ± 8.79 Improved significantly Trail Making Test B 269.62 ± 25.47 Improved significantly

Research Findings

Recent literature highlights various studies focusing on the biological activity of this compound:

- Neuroprotective Mechanisms : Research indicates that this compound interacts with multiple molecular pathways involved in neuroprotection, including modulation of inflammatory responses and enhancement of neurotrophic factors.

- Pharmacokinetics : Studies suggest that this compound has favorable pharmacokinetic properties, with good bioavailability and a manageable safety profile at therapeutic doses.

Eigenschaften

IUPAC Name |

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGRHSRWTILCID-FIXISWKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147416-32-8 |

Source

|

| Record name | hupC protein, Bacteria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.